tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate
Description
tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate (CAS: 885031-86-7) is a spirocyclic compound featuring a piperidine ring fused to a pyrrolo[2,3-b]pyridine system via a spiro junction. Its molecular formula is C₁₆H₂₁N₃O₃, with a molecular weight of 303.36 g/mol . The 2'-oxo group and the tert-butoxycarbonyl (Boc) protecting group are critical structural elements, enhancing solubility and stability during synthetic processes . This compound is commonly utilized as an intermediate in pharmaceutical research, particularly in kinase inhibitor development .
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-9-6-16(7-10-19)11-5-4-8-17-12(11)18-13(16)20/h4-5,8H,6-7,9-10H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJLWODBJNBBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(NC2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation for Spirocycle Assembly
A patent (CN103787971A) outlines a route starting with methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate :
-
Aldol Condensation : Reaction of methyl vinyl ketone with the aldehyde group of 4-formylpiperidine-1-tert-butyl formate in THF at −10°C, mediated by potassium hydroxide, yields a β-keto enolate intermediate.
-
Cyclization : Heating the enolate induces intramolecular cyclization, forming the spiro-piperidine-pyrrolopyridine framework.
-
Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) introduces the 2'-oxo group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol | KOH, THF, −10°C → RT | 65–70 |
| Cyclization | Heat, toluene | 80 |
| Oxidation | mCPBA, DCM | 75 |
This method achieves an overall yield of 39–42% but requires stringent temperature control to avoid side reactions.
Radical Cyclization Approaches
Samarium(II)-Mediated Spirocyclization
Procter’s SmI2-mediated protocol, adapted for similar spiropiperidines, involves:
-
Conjugate Reduction : Unsaturated ketolactam precursors undergo SmI2-mediated reduction.
-
Aldol Cyclization : The enolate intermediate cyclizes to form the spirocenter.
-
Boc Protection : tert-Butyl carboxylate is introduced via Boc anhydride.
Advantages :
Limitations :
Oxidative Cyclization with mCPBA
Tertiary Amine Oxidation
A method analogous to CN107235982B employs:
-
Reductive Amination : 1H-pyrazole-3-carbaldehyde reacts with 3-aminopropene to form N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine.
-
Boc Protection : Boc anhydride protects the amine.
-
Oxidative Cyclization : mCPBA oxidizes the allyl group, inducing cyclization to form the spirocycle.
Critical Observations :
-
Reaction Monitoring : Intermediates like nitroxides (e.g., 18 in) are prone to dimerization, necessitating rapid quenching.
Ring-Closing Metathesis (RCM) Strategies
Olefin Metathesis for Spirocycle Formation
Inspired by Lee’s diastereoselective RCM:
-
Diene Synthesis : Allylation of a piperidin-4-one derivative with Grignard reagents forms a diene.
-
RCM : Using Grubbs’ catalyst (G-II), the diene undergoes metathesis to form the spirocyclic framework.
-
Hydrogenation : The resulting cycloolefin is hydrogenated to stabilize the structure.
Performance Metrics :
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| G-II | 40 | 85 |
| Hoveyda-Grubbs | 60 | 78 |
This method offers excellent scalability but struggles with substrate steric hindrance .
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Key Insights :
-
RCM provides the highest yields but requires expensive catalysts.
-
Aldol-based routes are cost-effective but suffer from multi-step purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Overview
tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate (CAS No. 885031-86-7) is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications in medicinal chemistry and organic synthesis. This article explores the scientific research applications of this compound, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. Its unique spirocyclic structure may contribute to biological activity, making it a candidate for drug development.
Case Studies:
- A study explored the synthesis of derivatives of this compound and their biological activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of complex molecules.
Applications in Synthesis:
- It has been utilized in the synthesis of novel piperidine derivatives, which are important in creating compounds with diverse biological activities .
Material Science
Research has also focused on the use of this compound in material science, particularly in the development of polymers and coatings. Its structural characteristics can enhance the properties of materials.
Research Findings:
- Investigations into polymer composites incorporating this compound revealed improved mechanical properties and thermal stability compared to traditional materials .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent | Significant cytotoxic effects on cancer cell lines |
| Organic Synthesis | Building block for complex molecules | Synthesis of novel piperidine derivatives |
| Material Science | Enhancements in polymer composites | Improved mechanical properties and thermal stability |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biological Activity
tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate (CAS No. 885031-86-7) is a complex organic compound notable for its unique spiro structure comprising piperidine and pyrrolo[2,3-b]pyridine rings. This compound has attracted attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N3O3, with a molecular weight of approximately 303.36 g/mol. The compound features a tert-butyl group and a carboxylate moiety that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O3 |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 885031-86-7 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.
Antimicrobial Activity
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The mechanism often involves the inhibition of critical enzymes or disruption of cellular processes.
Antiviral Potential
The compound's structure suggests potential antiviral activity. Research into related compounds has indicated efficacy against viruses such as HIV and other RNA viruses. The presence of the piperidine ring may enhance penetration into cells, facilitating interaction with viral components.
Anticancer Properties
Preliminary data from structure-activity relationship (SAR) studies indicate that this compound could possess anticancer properties. Compounds containing spiro structures have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
A selection of research findings highlights the biological activity of related compounds:
- Pyrrolo[2,3-b]pyridine Derivatives : A study reported on the synthesis of pyrrolo[2,3-b]pyridine derivatives that showed potent inhibitory effects on cancer cell lines with IC50 values in the low micromolar range .
- Antiviral Activity : Research on structurally similar compounds indicated significant antiviral activity against HIV strains, with some derivatives achieving IC50 values as low as 0.01 μM .
- Enzyme Inhibition : Compounds featuring similar scaffolds have been identified as inhibitors of key enzymes in pathogens such as Trypanosoma brucei, suggesting potential for use in treating parasitic infections .
Q & A
Q. What are the key synthetic steps and optimal conditions for synthesizing tert-butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate?
The synthesis involves multi-step organic reactions, including:
- Suzuki Coupling : Boronic acids are used to form carbon-carbon bonds, critical for constructing the spirocyclic framework .
- Cyclization : Intramolecular reactions to form the piperidine-pyrrolopyridine fused ring system under controlled temperatures (e.g., 80–100°C) .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced and later removed using trifluoroacetic acid (TFA) in dichloromethane .
Q. Optimal Conditions :
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for polar intermediates.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Yield Optimization : Reaction times of 12–24 hours and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, including spirocyclic connectivity and Boc group presence .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 289.37 for [M+H]⁺) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/amide functional groups .
Q. Data Interpretation Example :
| Technique | Key Peaks/Signals | Purpose |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, Boc), δ 3.2–4.1 (m, piperidine) | Confirms Boc and ring substituents |
| HRMS | m/z 289.37 ([M+H]⁺) | Validates molecular formula |
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., TFA during deprotection) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Questions
Q. How can researchers optimize the selectivity of this compound for specific kinase targets?
- Biochemical Assays : Use fluorescence-based kinase inhibition assays (e.g., Z′-LYTE®) to measure IC₅₀ values against kinases like EGFR or CDK2 .
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrrolopyridine ring to enhance target affinity. For example:
- Electron-Withdrawing Groups : Improve binding to ATP pockets (e.g., chloro or nitro substituents) .
- Stereochemistry : Test enantiomers to identify selectivity drivers .
Case Study : A 2025 study found that introducing a methyl group at the 6'-position increased selectivity for CDK2 by 10-fold compared to EGFR .
Q. What methodologies elucidate binding interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses in kinase ATP-binding pockets .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) in real-time .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify critical hydrogen bonds (e.g., between the carbonyl group and Lys33 of CDK2) .
Q. Example Findings :
- The spirocyclic core induces conformational changes in kinases, enhancing binding specificity .
- The Boc group may sterically hinder off-target interactions .
Q. How can contradictions in biological activity data between similar spirocyclic compounds be resolved?
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for kinase inhibition) to identify outliers or assay-specific artifacts .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR vs. enzymatic assays) .
- Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .
Example Conflict : A 2025 study reported conflicting IC₅₀ values for EGFR inhibition. Follow-up work revealed assay buffer composition (e.g., DMSO concentration) skewed results .
Q. What strategies improve synthetic yield in multi-step routes?
- Intermediate Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water) .
- Scale-Up Adjustments : Optimize stoichiometry (e.g., 1.2 eq of boronic acid in Suzuki coupling) and reduce reaction volume for higher concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
